S-Isopropyl chlorothioformate
Overview
Description
S-Isopropyl chlorothioformate is a chemical compound with relevance in various chemical syntheses and applications. Its properties and reactions have been a subject of study to understand its conformational behavior and application potential in synthetic chemistry.
Synthesis Analysis
The synthesis of isopropyl chloroacetate has been explored through different catalytic methods. Notably, acidic ionic liquids have been used as catalysts, achieving high conversion rates and selectivity under optimal conditions (Sun Zhao-lin, 2006)(Sun Zhao-lin, 2006).
Molecular Structure Analysis
The molecular structure of ethyl chlorothioformate, a closely related compound, has been studied, revealing a synperiplanar conformation with respect to the C=O and S-C bonds and a gauche orientation of the ethyl group. This finding helps understand the conformational preferences of chlorothioformate species, including S-isopropyl chlorothioformate (Rodríguez Pirani et al., 2011)(Rodríguez Pirani et al., 2011).
Chemical Reactions and Properties
Reactions involving S-isopropyl chlorothioformate and other chlorothioformates have been studied through low-resolution microwave spectroscopy, revealing insights into their conformations and possible rotamers (True & Bohn, 1977)(True & Bohn, 1977). These studies provide a foundation for understanding the chemical behavior of S-isopropyl chlorothioformate in various reactions.
Physical Properties Analysis
The physical properties of chlorothioformates, including S-isopropyl chlorothioformate, have been inferred from studies on related compounds. These studies involve conformational analyses and the investigation of molecular structures through methods like microwave spectroscopy, contributing to the understanding of their physical behavior (Silvia, True, & Bohn, 1979)(Silvia, True, & Bohn, 1979).
Chemical Properties Analysis
The chemical properties of S-isopropyl chlorothioformate are closely linked to its molecular structure and reactivity in synthesis reactions. Its utility in forming S-cysteinyl conjugates and its involvement in enzymatic reactions in plants have been noted, indicating its potential in bioorganic and synthetic chemistry applications (Still & Rusness, 1977)(Still & Rusness, 1977).
Scientific Research Applications
Specific Scientific Field
Physical Chemistry, Theoretical and Computational Chemistry
Summary of the Application
S-Isopropyl chlorothioformate is used in solvolysis studies to understand the effects of solvent on reaction rates .
Methods of Application or Experimental Procedures
The extended Grunwald-Winstein equation is applied to the solvolysis of isopropyl chlorothioformate. This equation correlates the specific rates of solvolysis in a given solvent and in the standard solvent (80% ethanol), and includes terms governed by the sensitivity to changes in the solvent ionizing power and solvent nucleophilicity .
Results or Outcomes
The correlation of the solvent effects results in a sensitivity value of 0.38 towards changes in solvent nucleophilicity (l) and a sensitivity value of 0.72 towards changes in solvent ionizing power (m). This indicates a favorable predisposition towards a modest rear-side nucleophilic solvation of a developing carbocation .
Synthesis of Levulinate and a-type Carrageenan
Specific Scientific Field
Summary of the Application
S-Isopropyl chlorothioformate is used as a ligand in organic synthesis. It can be used to synthesize levulinate and a-type carrageenan, which are polymers with commercial applications .
Results or Outcomes
The outcomes of this application are the synthesis of levulinate and a-type carrageenan, which have various commercial applications .
Safety And Hazards
properties
IUPAC Name |
S-propan-2-yl chloromethanethioate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7ClOS/c1-3(2)7-4(5)6/h3H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RQBXSTFDPJDJDH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)SC(=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H7ClOS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30534267 | |
Record name | S-Propan-2-yl carbonochloridothioate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30534267 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
138.62 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
S-Isopropyl chlorothioformate | |
CAS RN |
13889-93-5 | |
Record name | S-(1-Methylethyl) carbonochloridothioate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=13889-93-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | S-Propan-2-yl carbonochloridothioate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30534267 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | S-Isopropyl chlorothioformate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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